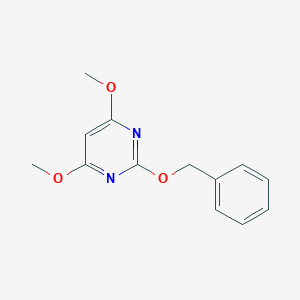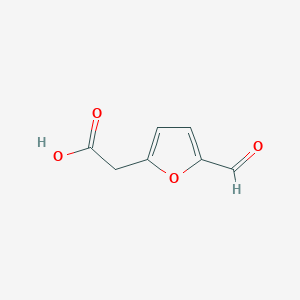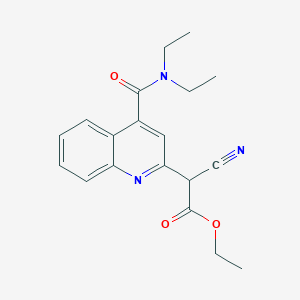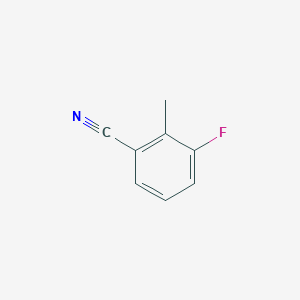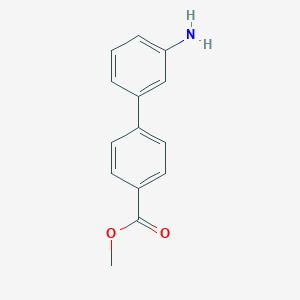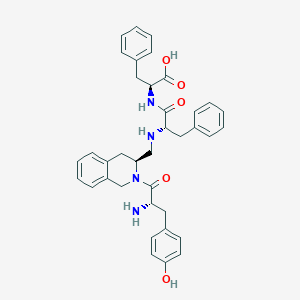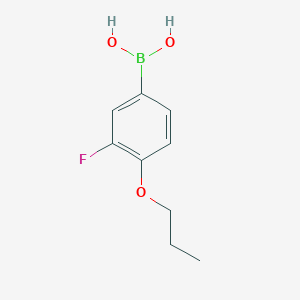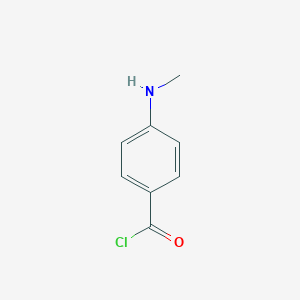
4-(Methylamino)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)benzoyl chloride, also known as p-Methylamino benzoyl chloride, is a chemical compound that is widely used in the field of organic chemistry. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. This compound is a colorless liquid with a pungent odor and is highly reactive.
Wirkmechanismus
The mechanism of action of 4-(Methylamino)benzoyl chloride involves the reaction between the amine group of the compound and the amino or thiol groups of biomolecules. This reaction results in the formation of a stable amide or thioamide bond, which modifies the biomolecule and alters its properties. This modification can result in changes in the biomolecule's function, stability, and solubility.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(Methylamino)benzoyl chloride depend on the biomolecule it modifies. For example, the modification of proteins can result in changes in their enzymatic activity, stability, and interaction with other proteins. The modification of nucleic acids can result in changes in their structure and function, such as changes in gene expression and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Methylamino)benzoyl chloride in lab experiments include its high reactivity, which allows for efficient modification of biomolecules, and its versatility, which allows for the modification of various biomolecules. However, the use of 4-(Methylamino)benzoyl chloride requires careful handling due to its highly reactive nature and potential toxicity.
Zukünftige Richtungen
The future directions of research involving 4-(Methylamino)benzoyl chloride include the development of new methods for the modification of biomolecules, such as the development of new reagents and the optimization of reaction conditions. Additionally, the use of 4-(Methylamino)benzoyl chloride in the synthesis of new dyes and imaging agents for biological applications is an area of ongoing research. Finally, the development of new applications for 4-(Methylamino)benzoyl chloride in fields such as drug delivery and diagnostics is an area of active research.
Conclusion
In conclusion, 4-(Methylamino)benzoyl chloride is an important chemical compound that is widely used in the field of organic chemistry. Its high reactivity and versatility make it a valuable reagent for the modification of various biomolecules. The future directions of research involving 4-(Methylamino)benzoyl chloride are focused on the development of new methods and applications for its use in scientific research.
Synthesemethoden
The synthesis of 4-(Methylamino)benzoyl chloride can be achieved through various methods. One of the most common methods is the reaction between p-Toluene sulfonyl chloride and methylamine. This reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. Another method involves the reaction between p-Methyl aniline and thionyl chloride, which yields 4-(Methylamino)benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
4-(Methylamino)benzoyl chloride is widely used in scientific research for its ability to modify various biomolecules, such as proteins and nucleic acids. It is often used as a reagent for the synthesis of peptide and protein conjugates. These conjugates can be used for various applications, such as drug delivery, imaging, and diagnostic purposes. 4-(Methylamino)benzoyl chloride is also used in the synthesis of various dyes, such as rhodamine and fluorescein, which are widely used in biological imaging.
Eigenschaften
CAS-Nummer |
171556-41-5 |
|---|---|
Produktname |
4-(Methylamino)benzoyl chloride |
Molekularformel |
C8H8ClNO |
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
4-(methylamino)benzoyl chloride |
InChI |
InChI=1S/C8H8ClNO/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3 |
InChI-Schlüssel |
SCTRNXYKIQSBSD-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)C(=O)Cl |
Kanonische SMILES |
CNC1=CC=C(C=C1)C(=O)Cl |
Synonyme |
Benzoyl chloride, 4-(methylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




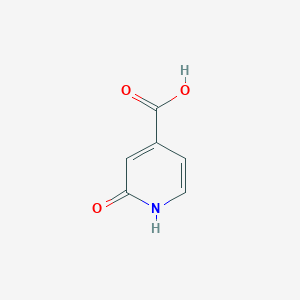
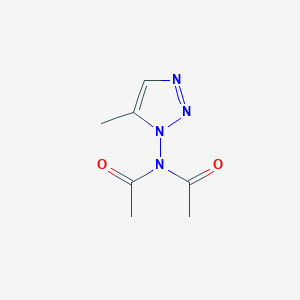
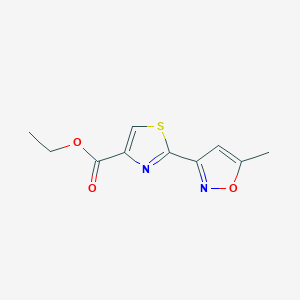
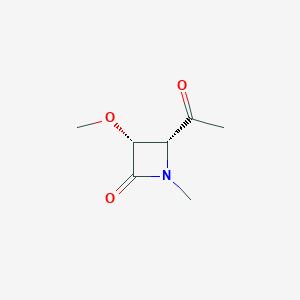
![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)

